molecular formula C15H9BrN2O3S B2825241 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1211981-23-5

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2825241
CAS No.: 1211981-23-5
M. Wt: 377.21
InChI Key: GTMMARMMOBOCOR-UHFFFAOYSA-N
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Description

The compound “4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods. For example, catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of certain compounds .

Scientific Research Applications

Antibacterial Activity

Research has shown that certain compounds, synthesized from fatty acid hydrazides and employing reagents such as cyanogen bromide and benzoyl chloride, exhibit significant antibacterial activity. These compounds have been effective against a range of bacteria including E. coli, demonstrating the potential of related chemical structures in combating microbial infections (Banday, Mattoo, & Rauf, 2010).

Biological Activity of Schiff Base Compounds

Schiff base compounds derived from 4-amino benzoic acid have shown promising biological activities. The synthesis of these derivatives involves reactions with aldehydes and ketones, leading to the production of compounds with significant activity against both gram-positive and gram-negative bacteria (Radi et al., 2019).

Mechanism-Based Inactivators for Zinc Protease

Compounds designed based on the knowledge of active site topology of zinc proteases have been studied for their ability to inactivate the enzyme carboxypeptidase A. This highlights the role of such compounds in the development of enzyme inhibitors with potential therapeutic applications (Mobashery et al., 1990).

Antimicrobial Activities of Amino Acid Derivatives

Studies have focused on constructing new compounds incorporating benzoic acid derivatives into amino acids, sulfamoyl, and/or pyrrole analogues, and evaluating their antimicrobial activities. These compounds have shown effectiveness against a variety of bacteria and fungi, underlining their importance in developing new antimicrobial agents (Abd El-Meguid, 2014).

Photocrosslinking in Protein Studies

The in vivo incorporation of unnatural amino acids like p-benzoyl-l-phenylalanine into proteins in Escherichia coli has been achieved, facilitating photocrosslinking studies. This methodology can be used to explore protein interactions, offering insights into protein structure and function (Chin et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known therapeutic properties of thiophene derivatives . Additionally, new synthesis methods could be developed to improve the efficiency and yield of the compound.

Properties

IUPAC Name

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-13-6-9(8-22-13)5-11(7-17)14(19)18-12-3-1-10(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMMARMMOBOCOR-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CSC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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